REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([C:8]2[CH:12]=[C:11]([CH:13]3[CH2:16][O:15][CH2:14]3)[N:10](COCC[Si](C)(C)C)[N:9]=2)[C:4]([CH3:7])=[CH:5][CH:6]=1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[CH3:1][C:2]1[N:3]([C:8]2[CH:12]=[C:11]([CH:13]3[CH2:16][O:15][CH2:14]3)[NH:10][N:9]=2)[C:4]([CH3:7])=[CH:5][CH:6]=1 |f:1.2|
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Name
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3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(oxetan-3-yl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
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Quantity
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12 g
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Type
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reactant
|
Smiles
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CC=1N(C(=CC1)C)C1=NN(C(=C1)C1COC1)COCC[Si](C)(C)C
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Name
|
|
Quantity
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120 g
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC.[F-]
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Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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88 °C
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Type
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CUSTOM
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Details
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The resulting solution was stirred at 88° C. for 8 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 250-mL round-bottom flask under nitrogen was placed
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Type
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TEMPERATURE
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Details
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cooled to 30° C.
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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ADDITION
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Details
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diluted with 200 mL of EtOAc
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Type
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WASH
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Details
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The resulting mixture was washed with 2×300 mL of water and 2×100 mL of brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was purified by SiO2 chromatography
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Type
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WASH
|
Details
|
eluting with EtOAc/PE (1:100-1:3)
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Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C(=CC1)C)C1=NNC(=C1)C1COC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 53.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |